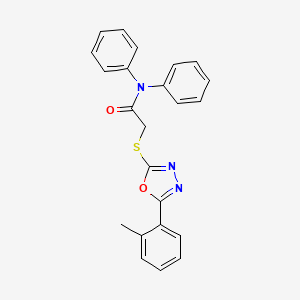
(2-Chloro-10H-phenothiazin-10-yl)(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-10H-phenothiazin-10-yl)(thiophen-2-yl)methanone is a complex organic compound that belongs to the phenothiazine class of chemicals. This compound is characterized by the presence of a phenothiazine core substituted with a chlorine atom and a thiophene ring. Phenothiazines are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of (2-Chloro-10H-phenothiazin-10-yl)(thiophen-2-yl)methanone typically involves the reaction of 2-chloro-10H-phenothiazine with thiophene-2-carboxylic acid chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
(2-Chloro-10H-phenothiazin-10-yl)(thiophen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Scientific Research Applications
(2-Chloro-10H-phenothiazin-10-yl)(thiophen-2-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phenothiazine derivatives are known for their antipsychotic and antiemetic properties, and this compound is investigated for similar therapeutic uses.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (2-Chloro-10H-phenothiazin-10-yl)(thiophen-2-yl)methanone involves its interaction with various molecular targets. In biological systems, phenothiazine derivatives are known to interact with dopamine receptors, leading to their antipsychotic effects. The compound may also inhibit the activity of certain enzymes, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
(2-Chloro-10H-phenothiazin-10-yl)(thiophen-2-yl)methanone can be compared with other phenothiazine derivatives such as chlorpromazine and prochlorperazine. While all these compounds share a common phenothiazine core, the presence of different substituents imparts unique properties to each compound. For instance:
Chlorpromazine: Known for its antipsychotic and antiemetic properties.
Prochlorperazine: Primarily used as an antiemetic and for the treatment of vertigo.
This compound: Investigated for its potential antimicrobial and anticancer activities.
Properties
Molecular Formula |
C17H10ClNOS2 |
|---|---|
Molecular Weight |
343.9 g/mol |
IUPAC Name |
(2-chlorophenothiazin-10-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C17H10ClNOS2/c18-11-7-8-15-13(10-11)19(17(20)16-6-3-9-21-16)12-4-1-2-5-14(12)22-15/h1-10H |
InChI Key |
INJCMPRXVXUTOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



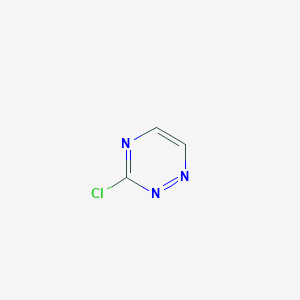

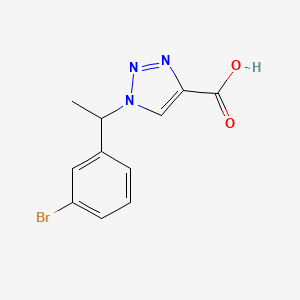

![N-(5-Amino-6-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B11772944.png)

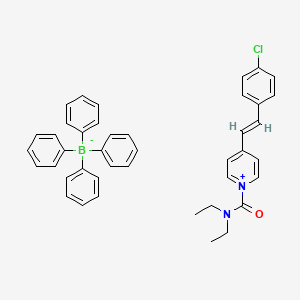
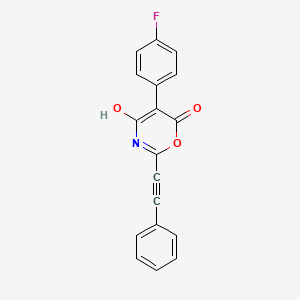
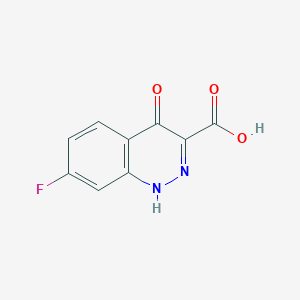

![8-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11772981.png)
![Methyl 3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoate](/img/structure/B11772984.png)
